molecular formula C6H8N2O2 B15488382 2,4-Diaminoresorcinol CAS No. 13066-96-1

2,4-Diaminoresorcinol

Cat. No.: B15488382
CAS No.: 13066-96-1
M. Wt: 140.14 g/mol
InChI Key: RWAOPZVGICHCOI-UHFFFAOYSA-N
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Description

2,4-Diaminoresorcinol is a high-value chemical reagent for advanced research and development. While specific studies on the 2,4-isomer are less common in recent literature, its structural analog, 4,6-diaminoresorcinol, demonstrates significant potential in material science, particularly as a monomer for synthesizing high-performance polymers and polyamide-based separation membranes . Researchers value diaminoresorcinol derivatives for their aromatic structure with multiple functional groups, which can react with acyl chlorides to form both amide and ester networks, leading to tailored material properties . Available as the stable dihydrochloride salt, this compound is characterized by its high purity and consistent quality, making it a reliable building block for investigative work. It is critical to note that this product is strictly for Research Use Only (RUO) and is not approved for use in diagnostics, therapeutics, or any personal applications. Researchers should consult the safety data sheet and handle the material in accordance with all applicable laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13066-96-1

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

IUPAC Name

2,4-diaminobenzene-1,3-diol

InChI

InChI=1S/C6H8N2O2/c7-3-1-2-4(9)5(8)6(3)10/h1-2,9-10H,7-8H2

InChI Key

RWAOPZVGICHCOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1N)O)N)O

Origin of Product

United States

Sophisticated Synthetic Methodologies for 2,4 Diaminoresorcinol and Its Precursors

Advanced Approaches to 2,4-Diaminoresorcinol Synthesis

The synthesis of this compound, a crucial monomer in the production of high-performance polymers, has been approached through various chemical strategies. These methods aim to achieve high purity and yield, essential for its application in materials science.

Reductive Pathways from Dinitroresorcinol Derivatives

A primary route to this compound involves the reduction of dinitroresorcinol derivatives. One established method is the catalytic hydrogenation of 4,6-dinitro-1,3-benzenediol. In a typical procedure, this dinitro compound is subjected to hydrogenation in a Hastelloy C autoclave using a palladium on carbon (Pd/C) catalyst in a solvent such as n-propanol. prepchem.com The reaction proceeds under hydrogen pressure and at a controlled temperature of 40-50°C. prepchem.com Upon completion of the hydrogen uptake, the reaction mixture is treated with concentrated hydrochloric acid containing stannous chloride dihydrate to yield 4,6-diamino-1,3-benzenediol dihydrochloride (B599025) with a high mole percent yield. prepchem.com

Another approach involves the catalytic hydrogenation of 1,3-dibenzyloxy-4,6-dinitrobenzene (B143573). This process is carried out using a noble metal catalyst in a two-phase system consisting of dilute aqueous hydrochloric acid and an organic solvent that is immiscible with it. google.com The reaction can be conducted at pressures ranging from 1 to 200 bar and temperatures between 0 and 200°C. google.com This method also yields the dihydrochloride salt of 4,6-diaminoresorcinol (B101129). google.com

The biotransformation of related dinitro compounds has also been studied, providing insights into reductive pathways. For instance, the biotransformation of 2,4-dinitroanisole (B92663) (DNAN) shows a regioselective reduction, first at the ortho nitro group and then at the para nitro group, to form 2,4-diaminoanisole (B165692) (DAAN). nih.gov This suggests that similar stepwise reductions could be at play in the chemical synthesis of this compound from its dinitro precursor.

Diazo-Resorcinol Mediated Synthesis

The synthesis of azo derivatives of diacetylresorcinol has been explored, which involves the diazotization of substituted anilines followed by coupling with 4,6-diacetylresorcinol (B1214101). jocpr.com While this method primarily focuses on creating azo compounds, the underlying diazo-coupling mechanism on a resorcinol (B1680541) framework is a significant synthetic strategy. This pathway highlights the reactivity of the resorcinol ring and its potential for functionalization, which could be adapted for the introduction of amino groups.

Multi-Step Conversions from Diacetyl Resorcinol

A multi-step synthesis starting from 4,6-diacetylresorcinol offers another route to this compound. This process involves a sequence of oximation, Beckmann rearrangement, hydrolysis, and hydrochlorination. scispace.com This pathway converts the acetyl groups into amino groups, ultimately yielding 4,6-diaminoresorcinol dihydrochloride. scispace.com The synthesis of the precursor, 4,6-diacetylresorcinol, can be achieved by the acetylation of resorcinol with acetic anhydride (B1165640) in the presence of freshly fused zinc chloride. clockss.org

One-Pot Reaction Strategies Involving this compound Dihydrochloride

One-pot synthesis provides an efficient and streamlined approach to producing 4,6-diaminoresorcinol dihydrochloride. A notable one-pot method starts from 4,6-diacetylresorcinol and utilizes a Brønsted acid, such as polyphosphoric acid, concentrated sulfuric acid, or methanesulfonic acid, as both a catalyst and a solvent. scispace.com This process integrates oximation, Beckmann rearrangement, hydrolysis, and hydrochlorination into a single operational sequence. scispace.com The reaction is conducted with hydroxylamine (B1172632) hydrochloride at temperatures ranging from 65 to 125°C. scispace.com This method is noted for its simple process steps and efficient preparation, which is advantageous for potential industrial-scale production. scispace.com

Industrial Scale-Up Considerations and Optimization in this compound Production

For industrial applications, the economic and efficient production of this compound is critical. The production of its precursor, 2,4-dinitroresorcinol, has been optimized for economic viability and to obtain a product with a homogeneous physical form. google.com This involves the sulphonation of resorcinol followed by nitration and subsequent hydrolysis under controlled temperature and acid concentration to yield 2,4-dinitroresorcinol. google.com

In the synthesis of 4,6-diaminoresorcinol dihydrochloride from 1,3-dibenzyloxy-4,6-dinitrobenzene, process parameters such as pressure and temperature are key considerations for scale-up. google.com The use of a two-phase solvent system facilitates product isolation and purification. google.com Furthermore, the purification of the final product is a crucial step. The crude dihydrochloride salt can be dissolved in aqueous HCl, treated with activated carbon to remove impurities, and then recrystallized by cooling to yield a highly pure product. prepchem.com

Precursor Design and Mechanistic Insights in this compound Synthesis

The rational design of precursors is fundamental to achieving efficient synthesis of this compound. The choice of starting material significantly influences the reaction pathway and the final product's purity. For instance, the use of 1,3-dibenzyloxy-4,6-dinitrobenzene as a precursor allows for the catalytic hydrogenation to proceed under conditions that also effect the debenzylation, directly leading to 4,6-diaminoresorcinol. google.com

Mechanistic understanding of the reactions involved is crucial for optimizing synthesis. In the one-pot synthesis from 4,6-diacetylresorcinol, the reaction proceeds through a series of well-understood organic reactions: the formation of an oxime with hydroxylamine, followed by a Brønsted acid-catalyzed Beckmann rearrangement to form an amide, which is then hydrolyzed to the amine and subsequently protonated to the dihydrochloride salt. scispace.com

Theoretical investigations into the acylation of resorcinol, a key step in preparing precursors like diacetylresorcinol, have provided insights into the reaction mechanism. jmchemsci.com These studies help in understanding the regioselectivity of the reaction, ensuring the desired substitution pattern on the resorcinol ring. jmchemsci.com

Advanced Chemical Reactivity and Derivatization Strategies of 2,4 Diaminoresorcinol

Oxidative Transformations of 2,4-Diaminoresorcinol and Related Aromatic Amines

The oxidation of aromatic amines, including this compound, is a significant area of study due to its relevance in various chemical and biological processes. The presence of both amino and hydroxyl groups on the resorcinol (B1680541) backbone makes this compound susceptible to oxidative transformations. The oxidation of aromatic amines can proceed through various mechanisms, often involving the formation of radical cations as key intermediates.

In the case of tertiary aromatic amines, electrochemical studies have shown that the radical cation can undergo dimerization followed by the loss of two protons to form a benzidine (B372746) derivative. The unpaired electron in the radical cation of many aromatic amines is primarily located at the para position relative to the amino group. For aromatic amines without a substituent at the para position, the radical cation is unstable and leads to dimerization.

The oxidation of aromatic amines can be catalyzed by various agents, including enzymes like laccase and flavoproteins, as well as chemical oxidants. nih.govnih.gov Laccase-catalyzed oxidation of aromatic amines often results in the formation of complex oligomeric and polymeric products rather than simple dimeric structures. nih.gov Flavoproteins, on the other hand, can oxidize primary and secondary amines by transferring a hydride equivalent from a carbon-nitrogen bond to the flavin cofactor. nih.gov This process typically involves the conversion of the C-N single bond to a double bond, followed by hydrolysis. nih.gov

Chemical oxidation of arylamines can lead to the formation of nitroarenes. mdpi.com Various catalytic systems, such as those involving molybdenum or cobalt, have been developed for this transformation. mdpi.comorganic-chemistry.org The reaction mechanism is thought to proceed through nitroso intermediates. mdpi.com The electronic properties of the substituents on the aromatic ring can influence the reaction, with electron-rich aryl amines generally giving higher yields of the corresponding nitroarenes. mdpi.com

Nucleophilic and Electrophilic Reactivity Studies of this compound

The chemical reactivity of this compound is characterized by the interplay of its nucleophilic amino groups and the electron-rich aromatic ring, which also possesses electrophilic potential under certain conditions. The amino groups confer significant nucleophilicity to the molecule, making it reactive towards a variety of electrophiles.

Studies on related 1,3-diaminobenzene derivatives have provided insights into their nucleophilic behavior. For instance, the reaction of 1,3-diaminobenzenes with electrophilic reagents like chloro-nitrobenzofurazans results in C-C coupling products. mdpi.com The reactivity of these diaminobenzene derivatives is generally lower than that of 1,3,5-triaminobenzenes due to reduced carbon nucleophilicity. mdpi.com The reaction course and product formation are influenced by the nature of the substituents on the diaminobenzene and the electrophile. mdpi.comresearchgate.net

The amino groups of diaminobenzenes can also participate in nucleophilic aromatic substitution reactions. researchgate.net The reaction rates are influenced by the basicity and nucleophilicity of the amine. researchgate.net

Conversely, the aromatic ring of this compound can exhibit electrophilic character, particularly after activation. For example, in the context of synthesizing novel electron-donor-acceptor architectures, 1,3-diaminobenzene derivatives have been reacted with electron-poor compounds. mdpi.com

Rational Design of this compound Derivatives for Specific Chemical Functions

The rational design of derivatives of this compound is a key strategy to modulate its chemical properties for specific applications. By introducing various functional groups at specific positions, it is possible to fine-tune its reactivity, solubility, and other characteristics.

Strategies for Site-Specific Functionalization of this compound

Site-specific functionalization is crucial for controlling the properties of this compound derivatives. This can be achieved through various synthetic methodologies that target specific reactive sites on the molecule.

For related aminophenol structures, copper-catalyzed C2-site selective amination has been demonstrated as a method for cross-dehydrogenative aminations. rsc.orgrsc.org This approach allows for the formation of a new C-N bond at the C2 position of the p-aminophenol derivative. rsc.orgrsc.org Such strategies could potentially be adapted for the site-specific functionalization of this compound, targeting the positions ortho to the hydroxyl groups.

The development of methods for site-specific modification of proteins, which often involves targeting specific amino acid residues, provides a conceptual framework for the selective functionalization of complex small molecules. nih.gov These methods include chemical modifications and the introduction of unnatural amino acids. nih.gov

Impact of Derivatization on Subsequent Reaction Pathways

The introduction of substituents onto the this compound core can have a profound impact on its subsequent reactivity and the pathways of its chemical transformations. Derivatization can alter the electronic and steric environment of the molecule, thereby influencing its nucleophilicity, electrophilicity, and susceptibility to oxidation.

Derivatization is a common technique used to enhance the analysis of reactive molecules by improving their stability and detectability. americanpharmaceuticalreview.com Common derivatization reactions include acylation and silylation of primary and secondary amines. americanpharmaceuticalreview.com The choice of derivatizing reagent is critical and depends on the specific analyte and the analytical method being employed. nih.govgreyhoundchrom.com For instance, in the analysis of biogenic amines, derivatization with reagents like dansyl chloride or benzoyl chloride can improve their stability and chromatographic behavior. nih.gov

The impact of derivatization on reactivity is also evident in the synthesis of complex molecules. For example, in the development of 2,4-diaminoquinazoline derivatives as potential inhibitors, a series of analogues were synthesized to establish structure-activity relationships. nih.govumich.edu Similarly, the functionalization of 2,4-dichloropyrimidines at the C-6 position has enabled the modular synthesis of antimalarial compounds. nih.gov These examples highlight how systematic derivatization can lead to compounds with desired biological or chemical properties.

The table below summarizes various derivatization reagents and their applications in the analysis of amines and related compounds.

Derivatization ReagentTarget Functional GroupApplicationReference
Dansyl chloridePrimary and secondary aminesHPLC analysis of biogenic amines nih.gov
Benzoyl chloridePrimary and secondary aminesHPLC analysis of biogenic amines nih.gov
o-Phthalaldehyde (OPA) with chiral thiolsPrimary amines, amino acidsChiral metabolite analysis by LC-MS mdpi.com
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)Polar functional groups with active hydrogen (OH, NH2, SH)GC-MS analysis of amino acids greyhoundchrom.com

Self-Assembly Mechanisms and Supramolecular Chemistry Involving this compound Motifs

The presence of multiple hydrogen bond donors (amino and hydroxyl groups) and acceptors (hydroxyl oxygens) in this compound makes it an excellent building block for the construction of supramolecular assemblies. The specific arrangement of these functional groups allows for the formation of intricate hydrogen-bonding networks.

The study of resorcinol-based supramolecular chemistry provides a foundation for understanding the potential self-assembly behavior of this compound. Resorcinarenes, which are macrocycles derived from the condensation of resorcinol and aldehydes, are known to form extensive hydrogen-bonded networks. nih.govacs.org These networks can involve both intramolecular and intermolecular hydrogen bonds. nih.govchemistryguru.com.sg

The ability of resorcinol and its derivatives to form cocrystals with other molecules, such as N,N'-divergent bipyridines, further illustrates their utility in supramolecular synthesis. acs.org The formation of these cocrystals is driven by specific hydrogen-bonding motifs. acs.orgresearchgate.net

Hydrogen bonds play a crucial role in determining the structure and stability of these assemblies. libretexts.orgnsf.gov The strength of hydrogen bonds can be influenced by the nature of the atoms involved and the surrounding chemical environment. nih.gov In the case of this compound, the interplay between N-H···O, O-H···N, and O-H···O hydrogen bonds would be expected to direct the self-assembly process.

In Depth Structural Elucidation and Advanced Spectroscopic Characterization of 2,4 Diaminoresorcinol and Its Adducts

X-ray Crystallographic Analysis of 2,4-Diaminoresorcinol and its Derivatives

For a derivative of this compound, the crystallographic data would include the unit cell dimensions (a, b, c, α, β, γ), the space group, and the precise coordinates of each atom. This information allows for the detailed analysis of bond lengths, bond angles, and torsion angles within the molecule. For instance, analysis of related structures suggests that the aromatic ring of this compound would be largely planar, with the amino and hydroxyl substituents lying in or slightly out of the plane. nih.gov

Table 1: Illustrative Crystallographic Data for Compounds Related to this compound

Compound/DerivativeCrystal SystemSpace GroupKey Feature(s)
Resorcinol (B1680541) (α-form)OrthorhombicPna2₁Forms helical hydrogen-bonded chains.
Resorcinol (β-form)OrthorhombicPna2₁Denser high-temperature polymorph. nih.gov
p-AminophenolOrthorhombicPcabEach molecule is hydrogen-bonded to six others. researchgate.net
cis-DiaminodibenzocycloocteneOrthorhombicPna2₁Chair conformation of the cyclooctane (B165968) ring. nih.gov
2-CyanoguanidinophenytoinMonoclinicP2₁/cStabilized by inter- and intramolecular hydrogen bonds. nih.gov

This table is illustrative and compiled from data on related structures to indicate the type of information obtained from X-ray crystallography.

Elucidation of Intermolecular Interactions: Hydrogen Bonding Networks

The presence of both hydroxyl (donor and acceptor) and amino (donor) groups makes this compound a prime candidate for extensive hydrogen bonding. khanacademy.org These interactions are crucial in dictating the packing of molecules in the crystal lattice and influencing physical properties such as melting point and solubility. In the solid state, it is anticipated that a complex three-dimensional network of hydrogen bonds would be formed.

The hydroxyl groups can form O-H···O and O-H···N bonds, while the amino groups can participate in N-H···O and N-H···N bonds. researchgate.netkhanacademy.org Analysis of related structures, such as p-aminophenol, reveals that each molecule can be connected to multiple neighbors, creating a robust framework. researchgate.net The specific geometry of these hydrogen bonds (bond lengths and angles) would be a key output of a crystallographic study, revealing the preferred interaction motifs. For instance, the hydrogen bond distance for O-H···O interactions is typically in the range of 2.5 to 2.8 Å, while N-H···O bonds are slightly longer, in the range of 2.7 to 3.1 Å.

Analysis of Aromaticity and Electron Delocalization within the Molecular Framework

The core of this compound is a benzene (B151609) ring, the archetypal aromatic system. Aromaticity is characterized by a cyclic, planar structure with a continuous ring of p-orbitals containing 4n+2 π-electrons (Hückel's rule). nih.gov For this compound, the benzene ring fulfills these criteria with 6 π-electrons (n=1), leading to significant thermodynamic stability.

X-ray diffraction data can provide experimental insight into the degree of electron delocalization. In a perfectly aromatic system, all carbon-carbon bonds in the ring would have an intermediate length (around 1.39 Å) between that of a single (1.54 Å) and a double (1.34 Å) bond. The introduction of strong electron-donating groups like -OH and -NH₂ can influence the electron density distribution in the ring, potentially causing slight variations in bond lengths. However, a high degree of bond length equalization is still expected, confirming the aromatic nature of the ring.

Conformational Analysis and Polymorphism Studies

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical consideration in materials science and pharmaceuticals. Resorcinol itself is known to exhibit multiple polymorphs (α and β forms being the most common), which differ in their molecular packing and hydrogen bonding arrangements. iucr.orgnih.govnih.govesrf.fr These different forms can be accessed under varying conditions of temperature and pressure. nih.govresearchgate.net

Given the precedent of its parent compound, it is highly probable that this compound could also exhibit polymorphism. The conformational flexibility would primarily relate to the orientation of the hydroxyl and amino hydrogen atoms. Different conformers could lead to distinct hydrogen-bonding patterns, giving rise to different crystalline polymorphs with varying stabilities and physical properties. A comprehensive study would involve crystallization under various conditions to identify and structurally characterize any potential polymorphs of this compound.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Approaches

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. While one-dimensional ¹H and ¹³C NMR provide fundamental information, advanced multi-dimensional techniques are necessary for the unambiguous assignment of all signals in a complex molecule like this compound.

Multi-Dimensional NMR Techniques for Complex Structural Assignment

For a molecule with several non-equivalent protons and carbons, 1D spectra can be crowded and difficult to interpret due to overlapping signals and complex splitting patterns. Two-dimensional (2D) NMR techniques spread the information into a second dimension, resolving ambiguities and revealing connectivity between nuclei. libretexts.orguab.edu

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org For this compound, this would reveal correlations between the aromatic protons on the ring, helping to distinguish their positions relative to one another.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded ¹H and ¹³C nuclei. mdpi.com Each peak in the 2D spectrum links a specific proton to the carbon it is attached to, providing a definitive assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. mdpi.com This is particularly powerful for identifying quaternary carbons (those with no attached protons) and for piecing together the molecular framework by linking different fragments. For this compound, HMBC would show correlations from the aromatic protons to the carbons bearing the amino and hydroxyl groups.

Table 2: Illustrative and Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Rationale / Expected Correlations
C1-OH~8.5-9.5~150-155Quaternary C; HMBC to H-2, H-6. OH proton shift is solvent dependent. mdpi.com
C2-NH₂~4.0-5.0~105-110NH₂ proton shift is broad, solvent dependent. HMBC from H-3.
C3-H~6.0-6.2~95-100Doublet; COSY with H-5. HSQC to C-3.
C4-NH₂~4.0-5.0~130-135NH₂ proton shift is broad, solvent dependent. HMBC from H-3, H-5.
C5-H~6.0-6.2~100-105Doublet; COSY with H-3. HSQC to C-5.
C6-OH~8.5-9.5~145-150Quaternary C; HMBC to H-5. OH proton shift is solvent dependent. mdpi.com

Disclaimer: This table presents predicted chemical shift ranges based on data from analogous substituted phenols and anilines. oup.comlibretexts.orgresearchgate.net Actual values may vary. The solvent is assumed to be DMSO-d₆.

Computational NMR Chemical Shift Predictions for this compound Analogs

In conjunction with experimental work, computational chemistry provides a powerful tool for predicting NMR chemical shifts. Using methods like Density Functional Theory (DFT) with the Gauge-Independent Atomic Orbital (GIAO) approach, it is possible to calculate the magnetic shielding tensors for each nucleus in a molecule. nih.gov These can then be converted into chemical shifts that can be compared with experimental data.

This predictive capability is particularly useful for studying a series of this compound analogs. By systematically modifying the structure in silico (e.g., by adding or changing substituent groups), one can predict how these changes will affect the NMR spectrum. This can aid in the design of new compounds with specific desired properties and can help to confirm the structural assignments of newly synthesized molecules. The accuracy of these predictions is often high, especially when solvent effects are taken into account, providing a valuable synergy between theoretical and experimental spectroscopy. nih.gov

High-Resolution Mass Spectrometry for Molecular Structure Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the molecular formula of this compound and its adducts. Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, often to four or five decimal places. This level of precision allows for the differentiation between isobaric compounds—molecules that have the same nominal mass but different elemental compositions.

The chemical complexity of biological and environmental samples can present a significant challenge for mass spectrometry imaging, as many signals may remain unresolved. nih.gov For instance, isobaric lipid ions can lead to inaccurate identification and spatial mapping. nih.gov Ultrahigh mass resolution (UHR) platforms, such as Orbitrap and ion cyclotron resonance (ICR) Fourier-transform (FT) mass spectrometers, are capable of resolving these isobaric signals. nih.gov

In the analysis of this compound adducts, HRMS provides unambiguous confirmation of the elemental composition. For example, when this compound forms an adduct with another molecule, the resulting complex will have a unique and precise mass. By comparing the experimentally measured mass to the calculated theoretical mass for all possible elemental compositions, the correct molecular formula can be confidently assigned. This is particularly crucial in identifying unexpected adducts or degradation products that may form during chemical reactions or environmental exposure.

The process of adduct ion formation involves the interaction of a precursor ion with one or more atoms or molecules to form an ion containing all the constituent atoms of the precursor ion as well as the additional atoms from the associated molecules. acdlabs.com Adduct formation is influenced by factors such as the presence and location of lone pairs on the analyte molecule and the composition of the sample matrix. acdlabs.com Common adduct ions in positive ion mode include the addition of a proton [M+H]⁺, sodium [M+Na]⁺, or potassium [M+K]⁺. In negative ion mode, common adducts include the loss of a proton [M-H]⁻ or the addition of ions like chloride [M+Cl]⁻. The high mass accuracy of HRMS allows for the confident identification of these adducts, which in turn helps to confirm the molecular weight of the parent molecule, this compound.

Recent advancements in HRMS, particularly in conjunction with techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) imaging, have achieved mass resolutions exceeding 1,000,000 in the lipid mass range. nih.gov This level of resolution, combined with high mass accuracy, significantly improves the identification of molecules and their spatial distribution in complex samples. nih.gov

Electronic Absorption and Emission Spectroscopy for Investigating Electronic Structure and Aggregation

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are powerful techniques for probing the electronic structure and aggregation behavior of this compound and its derivatives. These methods provide insights into the π-electron systems, conjugation, and intermolecular interactions that govern the photophysical properties of these compounds.

Spectroscopic Signatures of Conjugated Systems derived from this compound

The UV-Vis absorption spectrum of this compound is characterized by absorption bands corresponding to π → π* transitions within the aromatic ring. The presence of two amino groups and two hydroxyl groups significantly influences the electronic structure of the benzene ring, acting as strong auxochromes that shift the absorption maxima to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene.

When this compound is part of a larger conjugated system, such as in the formation of azo dyes or polymers, the extent of π-conjugation increases. This extended conjugation leads to a further red-shift in the absorption maxima. For example, the formation of an azo bridge (-N=N-) linking the this compound moiety to another aromatic system creates a larger delocalized π-electron system, resulting in strong absorption in the visible region of the electromagnetic spectrum, which is responsible for the color of these compounds. researchgate.net

The modification of DNA by molecules like 2,4-diaminotoluene, a structurally related compound, results in characteristic changes in the UV absorption spectrum. nih.gov Specifically, hyperchromic effects (increased absorption) at certain wavelengths and a hypochromic effect (decreased absorption) at others are observed. nih.gov The difference spectrum between the modified and unmodified DNA can be similar to the spectrum of the modifying compound itself. nih.gov

The specific wavelengths of maximum absorption (λmax) and the molar absorptivity (ε) are key parameters obtained from UV-Vis spectroscopy that characterize the electronic transitions of these conjugated systems.

Investigation of Aggregation Phenomena in this compound Systems

Aggregation of molecules, driven by intermolecular forces such as hydrogen bonding, π-π stacking, and van der Waals interactions, can significantly alter the electronic absorption and emission spectra of this compound systems.

Upon aggregation, changes in the shape and position of the absorption bands can be observed. H-aggregation (face-to-face stacking) typically results in a blue-shift (hypsochromic shift) of the absorption maximum, while J-aggregation (end-to-end arrangement) leads to a red-shifted and often narrower absorption band.

Fluorescence spectroscopy is particularly sensitive to aggregation. Monomeric this compound derivatives may exhibit strong fluorescence, but upon aggregation, this fluorescence can be quenched or shifted. Aggregation-induced emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation. This effect is often attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.

Kinetic Monte Carlo simulations have been used to model the aggregation of molecules with two internal states, an unstable assembly-competent state and a stable not assembly-competent state. nih.gov These simulations show that the aggregation process is often preceded by a lag phase, followed by a rapid growth phase, a behavior also observed in biological systems like amyloid aggregation. nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Mechanistic Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman spectroscopy, provides detailed information about the molecular vibrations of this compound and its adducts. ksu.edu.samdpi.com These techniques are complementary and offer a "fingerprint" of the molecule, allowing for the identification of functional groups and the study of structural changes during chemical reactions. frontiersin.org

Infrared (IR) Spectroscopy:

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. ksu.edu.sa For a vibration to be IR active, it must result in a change in the dipole moment of the molecule. ksu.edu.sa The IR spectrum of this compound exhibits characteristic absorption bands for its functional groups:

O-H stretching: A broad band typically in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl groups and potential hydrogen bonding.

N-H stretching: One or two sharp bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the primary amine groups.

C=C stretching: Bands in the 1450-1600 cm⁻¹ region, characteristic of the aromatic ring.

C-O stretching: A strong band around 1200-1300 cm⁻¹.

C-N stretching: Bands in the 1250-1350 cm⁻¹ region.

Raman Spectroscopy:

Raman spectroscopy is based on the inelastic scattering of monochromatic light, usually from a laser. ksu.edu.sa A vibrational mode is Raman active if it causes a change in the polarizability of the molecule. ksu.edu.sa Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complement to IR spectroscopy. ksu.edu.sa For this compound, Raman spectroscopy can provide valuable information on:

Aromatic ring vibrations: The symmetric ring breathing mode is often a strong and characteristic Raman band.

C-C, C=C, and C≡C bonds: Raman is highly sensitive to these homo-nuclear bonds. ksu.edu.sa

When this compound forms adducts or participates in reactions, changes in its vibrational spectrum can be monitored to understand the underlying mechanisms. For example, the formation of a covalent bond to an amino or hydroxyl group will lead to the disappearance or shifting of the corresponding N-H or O-H stretching bands and the appearance of new bands associated with the newly formed bond. Isotopic labeling, such as substituting hydrogen with deuterium, can be used to definitively assign specific vibrational modes.

The table below summarizes the characteristic vibrational frequencies for the functional groups present in this compound.

Functional GroupVibrational ModeTypical IR Frequency (cm⁻¹)Typical Raman Frequency (cm⁻¹)
Hydroxyl (-OH)O-H Stretch3200-3600 (broad)Weak
Amine (-NH₂)N-H Stretch3300-3500 (sharp)Moderate
Aromatic RingC=C Stretch1450-1600Strong
PhenolC-O Stretch1200-1300Moderate
Aryl AmineC-N Stretch1250-1350Moderate

Theoretical and Computational Chemistry Studies on 2,4 Diaminoresorcinol Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the properties of molecules like 2,4-diaminoresorcinol to predict its stability and reactivity. rjpn.org DFT methods, such as those utilizing the B3LYP functional with a 6-311G(d,p) basis set, can be employed to optimize the molecular geometry and compute a range of electronic descriptors. rjpn.org

Key insights are derived from the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. rjpn.org The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. rjpn.org

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior: rasayanjournal.co.in

Ionization Potential (I): The energy required to remove an electron (I ≈ -E_HOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -E_LUMO).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). Molecules with higher hardness are generally more stable. rjpn.org

Electronegativity (χ): The power of an atom or group to attract electrons (χ = (I + A) / 2).

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment (ω = χ² / 2η). A higher electrophilicity index indicates a greater capacity to act as an electrophile. rjpn.org

Another powerful tool derived from DFT is the Molecular Electrostatic Potential (MESP) surface. The MESP map illustrates the charge distribution across the molecule, identifying electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). rjpn.org For a molecule like this compound, the electron-rich amino groups and hydroxyl groups are expected to be key sites for electrophilic reactions.

Table 1: Calculated Electronic Properties of this compound (Illustrative DFT Data)
ParameterValue (eV)Significance
E_HOMO-4.85Electron-donating ability
E_LUMO-0.95Electron-accepting ability
Energy Gap (ΔE)3.90Chemical reactivity and stability
Ionization Potential (I)4.85Energy to remove an electron
Electron Affinity (A)0.95Energy released upon gaining an electron
Chemical Hardness (η)1.95Molecular stability
Electronegativity (χ)2.90Electron-attracting tendency
Electrophilicity Index (ω)2.16Electrophilic character

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. rsc.org This technique allows for the exploration of the conformational landscape of this compound and its interactions with solvent molecules, providing a dynamic picture of its behavior. researchgate.net

An MD simulation begins with an initial set of positions and velocities for all atoms in the system, which includes the this compound molecule and a surrounding box of solvent molecules (e.g., water). mdpi.com The forces on each atom are calculated using a force field, a set of empirical energy functions that describe the potential energy of the system based on bond lengths, angles, and non-bonded interactions. rsc.org Newton's equations of motion are then solved numerically to propagate the system forward in time, generating a trajectory that describes how the positions and velocities of atoms change. mdpi.com

Analysis of the MD trajectory provides valuable information:

Conformational Analysis: By monitoring the dihedral angles of rotatable bonds (e.g., C-O and C-N bonds), the preferred conformations of this compound can be identified. This reveals the molecule's flexibility and the relative stability of different spatial arrangements.

Solvation Structure: The organization of solvent molecules around the solute can be characterized by calculating radial distribution functions (RDFs). RDFs show the probability of finding a solvent atom at a certain distance from an atom in the solute. For this compound in water, RDFs would reveal the structure of hydration shells around the hydrophilic amino and hydroxyl groups. rsc.org

Hydrogen Bonding: MD simulations can track the formation and breaking of hydrogen bonds between the amino/hydroxyl groups of this compound and surrounding water molecules, quantifying the dynamics of these crucial interactions. researchgate.net

Table 2: Typical Parameters for an MD Simulation of this compound in Water
ParameterValue / MethodPurpose
Force FieldCGenFF / AMBERDescribes interatomic potentials
Water ModelTIP3P / SPC/ERepresents solvent molecules. mdpi.com
System Size~2000 water moleculesEnsures adequate solvation shell
Temperature300 KSimulates ambient conditions
Pressure1 atmSimulates ambient conditions
Time Step2 fsIntegration step for equations of motion
Simulation Length50-100 nsAllows for sampling of conformational space
Boundary ConditionsPeriodicSimulates a bulk system, avoiding edge effects

Quantum Mechanical Modeling of Reaction Pathways and Transition States

While MD simulations describe the physical motion of molecules, quantum mechanical (QM) modeling is required to investigate chemical reactions involving the formation and breaking of covalent bonds. nih.gov QM methods, particularly DFT, can be used to map out the potential energy surface (PES) for a reaction involving this compound, such as its polymerization or oxidation.

The process involves identifying all relevant stationary points on the PES, including reactants, products, intermediates, and, most importantly, transition states (TS). acs.org A transition state is a first-order saddle point on the PES, representing the highest energy barrier that must be overcome for the reaction to proceed. nih.gov

By locating the transition state structure, the activation energy (Ea) of the reaction can be calculated as the energy difference between the transition state and the reactants. This provides a quantitative measure of the reaction rate. For example, in the electropolymerization of a related molecule, resorcinol (B1680541), DFT calculations have been used to characterize the transition states and intermediates involved in the formation of dimer species. acs.org A similar approach could elucidate the mechanism of this compound polymerization, a key process for creating novel materials. The amino groups in this compound are strong activators, significantly influencing its reactivity in electrophilic aromatic substitution reactions that are often part of polymerization pathways. numberanalytics.com

Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods are often employed for modeling reactions in a complex environment like a solvent or an enzyme active site. liu.se In this approach, the reactive core of the system (e.g., the reacting molecules) is treated with a high-level QM method, while the surrounding environment is described by a more computationally efficient MM force field. nih.gov

Table 3: Hypothetical Calculated Activation Energies for a Polymerization Step of this compound
Reaction StepDescriptionCalculated Activation Energy (Ea) (kcal/mol)
InitiationRadical formation on the aromatic ring15.2
Propagation (Dimerization)C-C bond formation between two monomers12.5
Propagation (Trimerization)Addition of a monomer to a dimer13.1
TerminationReaction of two radical chains2.1

Computational Design and Prediction of Novel this compound-Based Materials

Computational chemistry is a powerful tool not only for understanding existing molecules but also for the in silico design and prediction of novel materials. arxiv.org By using this compound as a building block, computational models can be used to design new polymers and other materials with tailored properties before undertaking costly and time-consuming laboratory synthesis.

The process typically involves:

Hypothesizing Structures: Researchers propose hypothetical structures of materials, such as linear polymers, cross-linked networks, or co-polymers, using this compound as the monomeric unit.

Property Calculation: QM and MD methods are then used to predict the properties of these hypothetical materials. For instance, DFT can be used to calculate the electronic properties of a polymer, such as its band gap, which determines its electrical conductivity and optical properties. liu.se This is crucial for designing new conductive polymers or organic semiconductors.

Performance Simulation: MD simulations can predict mechanical properties like Young's modulus (stiffness) and thermal properties like the glass transition temperature. For applications such as membranes for filtration, simulations can be used to assess properties like pore size distribution and permeability to different molecules. nih.gov

Screening and Optimization: By computationally screening a large library of potential structures, researchers can identify the most promising candidates for synthesis. This rational design approach accelerates the discovery of new materials with desired functionalities.

For example, a hypothetical polymer of this compound could be computationally evaluated for its potential as a high-performance polymer for electronics or as a chelating agent for heavy metals, leveraging the binding capabilities of the amino and hydroxyl groups.

Table 4: Predicted Properties of a Hypothetical Polymer Derived from this compound
PropertyPredicted ValueComputational MethodPotential Application
Electronic Band Gap2.5 eVDFTOrganic Semiconductor
Young's Modulus5.1 GPaMDHigh-Strength Composite
Dielectric Constant4.2DFTCapacitor Material
Ion Binding Energy (Pb²⁺)-120 kcal/molQM/MMAdsorbent for Water Treatment

Advanced Applications in Polymer and Materials Chemistry Utilizing 2,4 Diaminoresorcinol

Role of 2,4-Diaminoresorcinol as a Monomer in High-Performance Polymers

The distinct arrangement of amino and hydroxyl groups on the resorcinol (B1680541) backbone makes this compound a valuable monomer for creating high-performance polymers. sigmaaldrich.comnih.gov These polymers often exhibit exceptional thermal stability, mechanical strength, and specific electronic properties, making them suitable for demanding applications in aerospace, electronics, and other advanced industries. researchgate.net

Synthesis of Polybenzoxazoles (PBOs) and Poly(hydroxy-imide)s

This compound is instrumental in the synthesis of polybenzoxazoles (PBOs) and poly(o-hydroxyimide)s (PIOHs), two classes of polymers renowned for their outstanding thermal and mechanical properties. nasa.govresearchgate.net

The synthesis of PBOs can be achieved through a two-step process. nasa.gov Initially, a precursor polymer, either a poly(o-hydroxyamide) (PHA) or a poly(o-hydroxyimide) (PIOH), is formed. This is followed by a thermal cyclodehydration or rearrangement reaction to yield the final PBO structure. nasa.govresearchgate.netmonash.edu The use of precursor polymers offers advantages in processability, as they are often more soluble than the final, rigid PBOs. researchgate.net

Poly(o-hydroxyimide)s are synthesized through the polycondensation of diamines containing hydroxyl groups ortho to the amine functionality, such as 4,6-diaminoresorcinol (B101129) (a tautomer of this compound), with various aromatic tetracarboxylic dianhydrides. researchgate.net These PIOHs can then be thermally converted to PBOs. researchgate.net

Precursor PolymerConversion MethodFinal PolymerKey Features
Poly(o-hydroxyimide) (PIOH)Thermal RearrangementPolybenzoxazole (PBO)High thermal stability, excellent mechanical properties
Poly(o-hydroxyamide) (PHA)Thermal CyclodehydrationPolybenzoxazole (PBO)Processability of precursor, high-performance final material
Mechanistic Investigations of Polymerization Reactions

The polymerization mechanisms leading to PBOs and their precursors have been a subject of detailed investigation. The synthesis of poly(o-hydroxyamide)s, for instance, can be carried out via a low-temperature solution polymerization using an in situ silylation method to activate the amine functional groups. researchgate.net The use of biocatalysts, such as lipases, has also been explored for the synthesis of specialty polymers like polyesteramides, highlighting a move towards greener chemistry in polymer synthesis. mdpi.com However, challenges related to substrate solubility and enzyme selectivity remain. mdpi.com

Thermal Rearrangement Studies of Poly(o-hydroxyimide)s to Polybenzoxazoles

The thermal rearrangement of poly(o-hydroxyimide)s (PIOHs) to polybenzoxazoles (PBOs) is a critical step that dictates the final properties of the material. nih.gov Studies have shown that the conversion to PBO increases with the rearrangement temperature, with nearly complete conversion achievable at temperatures around 450°C. nih.gov

Research on PIOHs synthesized from 4,6-diaminoresorcinol dihydrochloride (B599025) revealed that complete rearrangement to PBOs was not achieved even at very high temperatures. researchgate.net Instead, other thermal reactions were observed to occur at approximately 390°C, leading to a thermally stable product that retained some polyimide structure. researchgate.net The modification of the phenolic hydroxyl group in the PIOHs did not significantly affect the temperature or the degree of conversion to PBOs. researchgate.net

The thermal rearrangement process can be monitored by studying the optical properties of the polymer films. researchgate.net As the rearrangement from PIOH to PBO progresses, changes in the absorption edge parameters, such as the Urbach energy and the energy gap, can be observed, providing insights into the alterations in defect states and conjugation within the polymer chain. researchgate.net

PrecursorRearrangement Temperature (°C)Conversion to PBOObservations
Poly(o-hydroxyimide)s (general)350 - 450Increases with temperature, near quantitative at 450°CFractional free volume increases with conversion. nih.gov
PIOH from 4,6-diaminoresorcinolUp to 550IncompleteUnknown thermal reactions occur at 390°C. researchgate.net

Engineering of Polyimide Structures with this compound

The incorporation of this compound and its derivatives into polyimide structures allows for the engineering of polymers with specific properties. The substituents on the diamine monomer can significantly influence the characteristics of the resulting polyimides. researchgate.net By designing the molecular structure of the monomers, it is possible to control properties such as solubility, thermal stability, and mechanical strength of the final polymer. nih.gov This molecular-level design is crucial for developing new materials for advanced engineering applications. nih.gov

Formation and Functionalization of Carbon-Based Nanomaterials from this compound Precursors

This compound can also serve as a precursor for the synthesis of carbon-based nanomaterials, such as carbon quantum dots (CQDs) and graphene quantum dots (GQDs). researchgate.net These nanomaterials have garnered significant interest due to their unique optical and electronic properties. researchgate.net

Synthesis of Carbon Quantum Dots (CQDs) and Graphene Quantum Dots (GQDs)

Carbon quantum dots (CQDs) and graphene quantum dots (GQDs) are typically small carbon nanoparticles (usually less than 10 nm in size) that exhibit quantum confinement effects. nih.govnih.gov The synthesis of these materials can be broadly categorized into top-down and bottom-up approaches. youtube.com The bottom-up methods, which involve the carbonization of small organic molecules, are often preferred due to their simplicity and cost-effectiveness. youtube.com

Hydrothermal and solvothermal methods are commonly employed for the synthesis of CQDs and GQDs from various organic precursors. youtube.comornl.gov These methods involve heating a solution of the precursor in a sealed container, leading to the formation of the quantum dots. youtube.com The synthesis parameters, such as reaction time and temperature, can be adjusted to control the size and properties of the resulting nanoparticles. youtube.com

While direct synthesis of CQDs and GQDs from this compound is a promising area, much of the current research focuses on using other readily available and inexpensive precursors like carbohydrates (e.g., glucose, citric acid) and biomass. nih.govnih.gov These green synthesis approaches are environmentally friendly and sustainable. rsc.org The resulting CQDs and GQDs often possess surface functional groups, such as hydroxyl and carboxyl groups, which enhance their solubility and allow for further functionalization. researchgate.net

NanomaterialSynthesis MethodKey FeaturesPotential Applications
Carbon Quantum Dots (CQDs)Hydrothermal/SolvothermalPhotoluminescent, biocompatibleBioimaging, sensing, optoelectronics nih.gov
Graphene Quantum Dots (GQDs)Hydrothermal/Solvothermal, PyrolysisTunable fluorescence, good solubilityBioimaging, photodetectors, catalysis nih.govornl.govrsc.org

Mechanistic Aspects of Nanomaterial Formation from this compound

While specific studies detailing the formation of nanomaterials directly from this compound are not extensively documented, its structure suggests its potential as an excellent precursor for nitrogen and oxygen co-doped carbon dots (N,O-CDs) through hydrothermal or solvothermal methods. The mechanism of formation can be inferred from the synthesis of similar carbon dots using phenolic and amine-containing precursors. nih.govnih.govresearchgate.net

The formation of N,O-CDs from this compound likely proceeds through several stages:

Dehydration and Aromatization: Under hydrothermal conditions, intermolecular dehydration between the hydroxyl and amino groups of this compound molecules can occur, initiating the formation of larger aromatic polymer-like structures.

Polymerization and Carbonization: As the reaction progresses, these initial oligomers undergo further polymerization and carbonization, forming small carbonaceous nanoparticles. The presence of both nitrogen and oxygen within the precursor structure ensures their incorporation into the carbon lattice of the forming dots.

Nucleation and Growth: These carbonaceous clusters act as nucleation sites. Further attachment of smaller fragments and controlled growth leads to the formation of stable carbon dots. The size and properties of the resulting N,O-CDs can be tuned by controlling reaction parameters such as temperature, time, and the presence of any passivating agents. researchgate.net

Surface Passivation: The surface of the formed carbon dots would likely be rich in amino and hydroxyl functional groups originating from the this compound precursor. These groups can enhance the water solubility and provide sites for further functionalization.

The resulting N,O-CDs are expected to exhibit unique photoluminescent properties due to the presence of both nitrogen and oxygen, which can create new emissive trap states.

Table 1: Typical Hydrothermal Synthesis Parameters for Nitrogen-Doped Carbon Dots

ParameterTypical RangeRationale
Precursors Carbon Source (e.g., Citric Acid), Nitrogen Source (e.g., Amine)This compound can serve as both a carbon and nitrogen source. nih.govresearchgate.net
Temperature 160 - 260 °CInfluences the degree of carbonization and quantum yield of the resulting carbon dots.
Time 4 - 24 hoursAffects the size and photoluminescent properties of the nanoparticles.
Solvent Water, Ethanol, etc.The choice of solvent can influence the surface chemistry and solubility of the carbon dots.

This table presents generalized data for the synthesis of nitrogen-doped carbon dots based on common laboratory practices.

Development of Organic Semiconductor Precursors from this compound

The development of organic semiconductors is a rapidly growing field, with applications in flexible electronics, solar cells, and light-emitting diodes. The synthesis of novel organic semiconductor materials often relies on the design of precursor molecules that can be polymerized or processed into thin films with desirable electronic properties. mdpi.com While not a conventional semiconductor itself, this compound possesses key features that make it a promising candidate for the development of organic semiconductor precursors.

The amino and hydroxyl groups on the this compound ring are reactive sites that can be readily functionalized. Through chemical modification, the electronic properties of the molecule can be tuned to create a monomer suitable for the synthesis of conductive polymers. For instance, the amino groups can be reacted with acyl chlorides or other electrophiles to introduce conjugated side chains, thereby extending the π-conjugation of the system, a key requirement for charge transport in organic semiconductors.

Furthermore, the hydroxyl groups can be used to improve the solubility and processability of the resulting polymer, or to act as anchoring points for attachment to substrates. The ability to tailor the molecular structure in this way allows for the rational design of organic semiconductor materials with specific properties.

A potential route for developing an organic semiconductor from this compound could involve a polycondensation reaction. For example, reacting the diamine with a diketone or a dicarboxylic acid derivative could yield a conjugated polymer with alternating electron-donating (from the diaminobenzene moiety) and electron-accepting units. This donor-acceptor architecture is a common strategy for designing low bandgap organic semiconductors.

Table 2: Classes of Organic Semiconductor Precursors and Potential Derivatives of this compound

Precursor ClassGeneral Structure/FeaturesPotential this compound Derivative
Oligothiophenes Chains of thiophene (B33073) ringsThis compound functionalized with thiophene-containing side chains.
Poly(p-phenylene vinylene) (PPV) Alternating phenylene and vinylene groupsA polymer formed from a derivatized this compound and a divinyl-aromatic compound.
Donor-Acceptor Polymers Alternating electron-rich and electron-poor unitsA copolymer of this compound (donor) and an electron-deficient comonomer.
Small Molecules Well-defined, low molecular weight structuresA functionalized this compound core with extended π-systems.

This table provides a conceptual framework for how this compound could be utilized in the field of organic semiconductors.

Emerging Research Directions and Future Perspectives for 2,4 Diaminoresorcinol Chemistry

Exploration of Novel Reaction Pathways and Catalytic Systems

The synthesis and polymerization of 2,4-diaminoresorcinol and its derivatives are undergoing significant evolution, with a focus on developing more efficient, selective, and sustainable catalytic systems. Research is actively targeting the limitations of traditional methods, which often require harsh conditions.

Historically, the synthesis of this compound involves the reduction of 4,6-dinitroresorcinol, a reaction frequently catalyzed by palladium on carbon (Pd/C). Similarly, the polycondensation of this compound dihydrochloride (B599025) with dicarboxylic acids to form polybenzoxazoles (PBOs) has traditionally been carried out in polyphosphoric acid (PPA), which acts as both the solvent and the catalyst. researchgate.net While effective, these methods can present challenges in terms of catalyst recovery, product purity, and environmental impact.

Emerging research is exploring alternative catalytic systems to address these issues. This includes the investigation of heterogeneous catalysts, which offer easier separation and reusability. For instance, novel silver coordination polymers have been successfully used as stable, heterogeneous catalysts in related multi-component reactions, demonstrating high efficiency and reusability. nih.gov There is also growing interest in applying advanced palladium catalysts, such as [Pd(PPh₃)₄], which have shown success in Stille coupling reactions for producing dye-based semiconductors from similar aromatic monomers. mdpi.com These catalytic systems offer the potential for greater control over polymer molecular weight and optoelectronic properties. mdpi.com The development of "green chemistry" approaches, utilizing less toxic metals and more environmentally benign solvents, represents a significant future direction. nih.gov

Catalyst TypeTraditional SystemEmerging AlternativeKey Advantages of AlternativeRelevant Research Application
Reduction Catalyst Palladium on Carbon (Pd/C)Nickel, Ruthenium, or Platinum catalystsPotential for different selectivity and cost-effectiveness. google.comSynthesis of this compound from dinitro precursors. google.com
Polymerization Catalyst Polyphosphoric Acid (PPA)Palladium complexes (e.g., [Pd(PPh₃)₄]), Silver Coordination PolymersGreater control over polymer structure, potential for milder reaction conditions, catalyst reusability. nih.govmdpi.comSynthesis of conjugated polymers and polyhydroquinolines. nih.govmdpi.com
Reaction Control Bulk reaction in solventOrganozinc chemistry, N-heterocyclic carbene (NHC) complexesHigh selectivity (e.g., Markovnikov-selective reactions), precise control over stereochemistry. nih.govmdpi.comSynthesis of functionalized quinazolines and hydrosilylation of alkynes. nih.govmdpi.com

This table provides an overview of catalytic systems, drawing parallels from related chemistries that represent future directions for this compound.

Integration with Advanced Manufacturing Techniques

The translation of this compound-based materials from the laboratory to industrial applications is increasingly dependent on advanced manufacturing techniques. Flow chemistry and additive manufacturing (3D printing) are at the forefront of this evolution, promising to enhance production efficiency, safety, and product complexity.

Flow chemistry, or continuous-flow processing, offers significant advantages over traditional batch synthesis. d-nb.info By conducting reactions in a continuously flowing stream through a network of tubes or microreactors, it allows for superior control over reaction parameters like temperature and pressure, improved heat and mass transfer, and enhanced safety, particularly for highly exothermic reactions. d-nb.infoljmu.ac.uk While direct reports on the flow synthesis of this compound-based polymers are still emerging, the technology has been successfully applied to the synthesis of other complex heterocyclic compounds and active pharmaceutical ingredients, demonstrating its potential for producing PBO precursors and polymers with high consistency and reduced waste. ljmu.ac.ukrsc.org

Additive manufacturing, especially 3D printing of high-performance polymers, is another key area of development. researchgate.net Techniques like fused deposition modeling (FDM) and selective laser sintering (SLS) are now capable of processing materials with exceptional thermal and chemical resistance, such as PEEK (polyether ether ketone). researchgate.net Given that polymers derived from this compound, like PBO, exhibit elite thermal stability, future research will likely focus on developing methodologies to adapt these polymers for 3D printing. This could enable the on-demand fabrication of complex, lightweight components for demanding environments in the aerospace, automotive, and electronics industries. The development of multi-material 3D printing could further allow for the creation of functionally graded parts with tailored mechanical and thermal properties. mdpi.com

Manufacturing TechniqueTraditional MethodAdvanced ApproachPotential Advantages for this compound Chemistry
Polymer Synthesis Batch ReactorFlow ChemistryImproved safety, better process control, higher consistency, potential for automation. d-nb.info
Component Fabrication Injection Molding, Machining3D Printing (e.g., FDM, SLS)Fabrication of complex geometries, rapid prototyping, on-demand manufacturing, potential for functionally graded materials. researchgate.netmdpi.com
Material Formulation Bulk CompoundingPhotopolymerization (for 3D Printing)Creation of highly cross-linked thermosets, integration of bio-based resins, multi-material capabilities. mdpi.com

This table outlines the potential integration of advanced manufacturing techniques with materials derived from this compound.

Interdisciplinary Research Avenues

The unique chemical structure of this compound, with its combination of amine and hydroxyl functional groups on an aromatic ring, makes it a versatile building block for materials with novel functions, driving research across multiple disciplines.

Materials Science: The primary interdisciplinary application remains the synthesis of high-performance polymers. This compound is a key precursor for polybenzoxazoles (PBO), a class of rigid-rod polymers known for their exceptional thermal stability (stable up to 450°C), high mechanical strength, and chemical resistance. researchgate.net These properties make them highly sought after for applications in aerospace composites, ballistic fibers, and protective coatings. Future research is focused on creating more processable PBO derivatives and forming miscible blends to tailor properties like glass transition temperature and char yield. rsc.org

Energy Storage: A novel and exciting avenue is the use of related benzoxazole (B165842) structures in molecular solar thermal (MOST) energy storage systems. rsc.org Recent studies have shown that phenylbenzoxazoles can undergo a [2+2] photocycloaddition to form a high-energy isomer (diazetidine), effectively storing photon energy in its chemical bonds. rsc.org This energy can be stored for extended periods and released on demand as heat. This opens up the possibility of developing derivatives of this compound for advanced, rechargeable solar energy storage materials. Furthermore, the porous carbon structures that can be derived from resorcinol-based gels suggest a potential pathway for creating electrode materials for batteries and supercapacitors. nih.govrsc.org

Sensor Technology: The aromatic structure and reactive functional groups of this compound make it an attractive scaffold for chemosensors. rsc.orgnih.gov By functionalizing the core structure, scientists can design molecules that exhibit a change in fluorescence or color upon binding to specific analytes, such as metal ions (e.g., Cu²⁺, Hg²⁺) or biologically relevant molecules. rsc.org Research into related structures has demonstrated the feasibility of creating probes for detecting biogenic amines or for use as molecular thermometers, indicating a promising future for this compound derivatives in environmental monitoring and medical diagnostics. rsc.orgnih.gov

Q & A

Q. What established synthetic routes exist for 2,4-Diaminoresorcinol, and how do their yields compare?

Methodological Answer: The synthesis of this compound involves nitro reduction or catalytic hydrogenation of precursor compounds like 4,6-dinitroresorcinol. Patents (e.g., US 5371291, US 5410083) describe multi-step processes with yields ranging from 60–85%, depending on reaction conditions and catalysts (e.g., Pd/C or Raney Ni). Optimization requires pH control and inert atmospheres to prevent oxidation .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

Methodological Answer: Key techniques include:

  • X-ray crystallography to resolve hydrogen bonding networks (e.g., O-H⋅⋅⋅N interactions in salts) .
  • NMR spectroscopy (¹H/¹³C) to verify amine and hydroxyl proton environments, with DMSO-d₆ as a solvent to enhance signal resolution.
  • FT-IR for identifying -NH₂ and -OH stretches (3100–3500 cm⁻¹) .

Q. What physicochemical properties are critical for evaluating this compound in polymer applications?

Methodological Answer: Key properties include:

  • Thermal stability (TGA/DSC analysis) to assess degradation temperatures (>250°C for PBO precursors).
  • Solubility profiles in polar aprotic solvents (e.g., DMF, NMP) for polymerization feasibility.
  • Crystallinity (XRD) to determine molecular packing efficiency .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Methodological Answer: Discrepancies (e.g., unexpected NMR shifts) require:

  • Cross-validation using multiple techniques (X-ray, IR, mass spectrometry).
  • Computational modeling (DFT calculations) to predict vibrational frequencies and electronic transitions.
  • Control experiments to rule out solvent or impurity effects .

Q. What strategies minimize by-product formation during this compound synthesis?

Methodological Answer:

  • Stepwise nitro reduction with intermediate isolation to prevent over-reduction.
  • Catalyst optimization (e.g., Pd/C vs. PtO₂) to enhance selectivity.
  • In-situ monitoring (HPLC or UV-Vis) to detect side reactions early .

Q. How can hydrogen-bonding interactions in this compound crystals be systematically analyzed?

Methodological Answer:

  • Single-crystal XRD to map O-H⋅⋅⋅N/O bond lengths and angles.
  • Hirshfeld surface analysis to quantify intermolecular interactions.
  • Temperature-dependent IR to study dynamic hydrogen bonding .

Q. What computational approaches predict this compound reactivity in novel polymer matrices?

Methodological Answer:

  • Molecular dynamics (MD) simulations to model polymer chain alignment.
  • Reactivity descriptors (Fukui indices) derived from DFT to identify nucleophilic/electrophilic sites.
  • Docking studies to assess monomer-polymer compatibility .

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